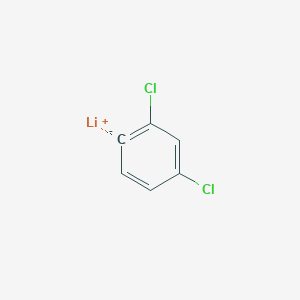
lithium;1,3-dichlorobenzene-6-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,3-dichlorobenzene-6-ide is an organolithium compound that features a benzene ring substituted with two chlorine atoms at the 1 and 3 positions, and a lithium atom bonded to the 6 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-dichlorobenzene-6-ide typically involves the reaction of 1,3-dichlorobenzene with a strong base such as n-butyllithium. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:
1,3-dichlorobenzene+n-butyllithium→this compound+butane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.
化学反応の分析
Types of Reactions
Lithium;1,3-dichlorobenzene-6-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The lithium atom can be replaced by other nucleophiles, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the benzene ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Lithium;1,3-dichlorobenzene-6-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Materials Science: The compound is explored for its potential in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to investigate its potential as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of lithium;1,3-dichlorobenzene-6-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the negative charge on the benzene ring.
類似化合物との比較
Similar Compounds
- Lithium;1,4-dichlorobenzene-6-ide
- Lithium;1,2-dichlorobenzene-6-ide
- Lithium;1,3-dibromobenzene-6-ide
Uniqueness
Lithium;1,3-dichlorobenzene-6-ide is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and stability. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions.
特性
IUPAC Name |
lithium;1,3-dichlorobenzene-6-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.Li/c7-5-2-1-3-6(8)4-5;/h1-2,4H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPSXFSTMGHFAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC(=[C-]1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730834 |
Source


|
| Record name | Lithium 2,4-dichlorobenzen-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121412-28-0 |
Source


|
| Record name | Lithium 2,4-dichlorobenzen-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














